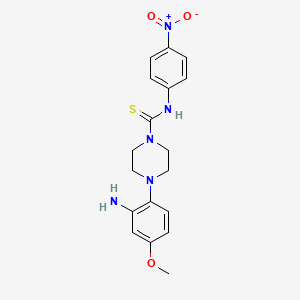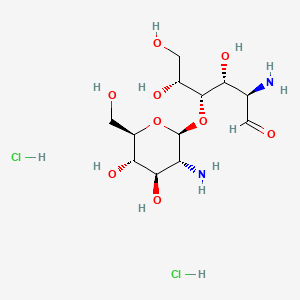![molecular formula C44H66N10O6 B10830269 4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone](/img/structure/B10830269.png)
4,9-Bis{[3-(4-Methylpiperazin-1-Yl)propyl]amino}-2,7-Bis[3-(Morpholin-4-Yl)propyl]benzo[lmn][3,8]phenanthroline-1,3,6,8(2h,7h)-Tetrone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MM41 is a chemical compound designed to target and stabilize DNA quadruplexes, which are unique structures formed in certain regions of DNA. This compound has shown significant potential in inhibiting the growth of pancreatic cancer tumors by targeting faulty genes, specifically the k-RAS and BCL-2 genes .
Preparation Methods
The synthesis of MM41 involves the preparation of a tetra-substituted naphthalene-diimide derivative. The synthetic route includes the following steps:
Formation of the naphthalene-diimide core: This involves the reaction of naphthalene with suitable amines and anhydrides under controlled conditions.
Substitution reactions: The core structure is then subjected to substitution reactions to introduce the desired functional groups.
Purification: The final product is purified using techniques such as column chromatography to achieve high purity levels
Chemical Reactions Analysis
MM41 primarily undergoes interactions with DNA quadruplexes rather than traditional chemical reactions like oxidation or reduction. The compound stabilizes these quadruplex structures, which are prevalent in the promoter regions of certain oncogenes. The major products formed from these interactions are stabilized DNA quadruplexes, which inhibit the expression of the targeted genes .
Scientific Research Applications
MM41 has been extensively studied for its potential in cancer therapy, particularly for pancreatic cancer. Its ability to stabilize DNA quadruplexes makes it a promising candidate for targeting genes involved in cancer progression. Research has shown that MM41 can significantly reduce tumor growth and prevent regrowth in treated mice.
Mechanism of Action
MM41 exerts its effects by binding to DNA quadruplexes, which are four-stranded structures formed by guanine-rich sequences. These quadruplexes are found in the promoter regions of genes like k-RAS and BCL-2, which are often dysregulated in cancer. By stabilizing these structures, MM41 inhibits the transcription of these genes, leading to reduced expression of proteins that promote cancer cell survival and proliferation .
Comparison with Similar Compounds
MM41 is unique in its ability to target and stabilize DNA quadruplexes. Similar compounds include CM03, another quadruplex-binding molecule designed for pancreatic cancer therapy. While both compounds target quadruplexes, MM41 has been shown to interact with all four grooves of the quadruplex structure, whereas CM03 can only access three grooves. This difference in binding affinity and specificity highlights the uniqueness of MM41 in its mechanism of action .
Conclusion
MM41 represents a novel approach to cancer therapy by targeting DNA quadruplexes and inhibiting the expression of oncogenes
Properties
Molecular Formula |
C44H66N10O6 |
|---|---|
Molecular Weight |
831.1 g/mol |
IUPAC Name |
14-hydroxy-3-[3-(4-methylpiperazin-1-yl)propylamino]-10-[3-(4-methylpiperazin-1-yl)propylimino]-6,13-bis(3-morpholin-4-ylpropyl)-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(14),2,4(16),8,11(15)-pentaene-5,7,12-trione |
InChI |
InChI=1S/C44H66N10O6/c1-47-15-19-49(20-16-47)9-3-7-45-35-31-33-38-37-34(42(56)53(43(57)39(35)37)13-5-11-51-23-27-59-28-24-51)32-36(46-8-4-10-50-21-17-48(2)18-22-50)40(38)44(58)54(41(33)55)14-6-12-52-25-29-60-30-26-52/h31-32,45,55H,3-30H2,1-2H3 |
InChI Key |
KOQWCTULEQQTBE-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCNC2=CC3=C(N(C(=O)C4=C3C5=C2C(=O)N(C(=O)C5=CC4=NCCCN6CCN(CC6)C)CCCN7CCOCC7)CCCN8CCOCC8)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane](/img/structure/B10830195.png)
![8-(4-Bromophenyl)-6-(4-methoxyphenyl)-2-[2,2,2-tris(fluoranyl)ethylamino]pyrido[4,3-d]pyrimidin-7-ol](/img/structure/B10830203.png)





![N-(6-(Piperidin-1-ylmethyl)-1-propyl-1H-benzo[d]imidazol-2-yl)isophthalamide](/img/structure/B10830264.png)
![3-[[5-(6-methylpyridin-2-yl)-4-([1,2,4]triazolo[1,5-a]pyridin-6-yl)-1H-imidazol-2-yl]methylamino]benzonitrile](/img/structure/B10830266.png)
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;methane](/img/structure/B10830273.png)




